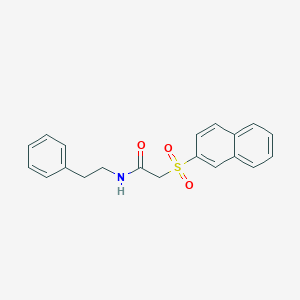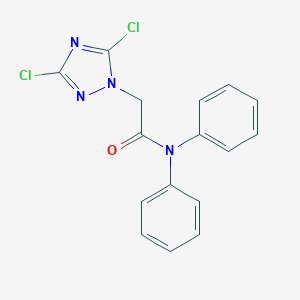![molecular formula C15H14ClNO3S B277231 N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become one of the most commonly prescribed drugs in the world. Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
作用机制
Celecoxib works by selectively inhibiting the activity of COX-2, an enzyme that is involved in the inflammatory response. By inhibiting COX-2, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide reduces the production of prostaglandins, which are involved in the inflammatory response. This results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the reduction of inflammation and oxidative stress. Celecoxib has also been shown to have analgesic (pain-relieving) and antipyretic (fever-reducing) effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in lab experiments is its well-established mechanism of action and safety profile. Celecoxib has been extensively studied and is widely used in clinical practice, which makes it a reliable and well-understood drug for use in research. However, there are also some limitations to using N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in lab experiments. For example, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide may have off-target effects that could confound the results of experiments. Additionally, the use of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide may not be appropriate for all types of experiments, particularly those that involve the study of COX-2-independent pathways.
未来方向
There are a number of future directions for research on N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, including the development of new formulations and delivery methods, the identification of new therapeutic applications, and the exploration of the drug's potential in combination therapies. Some specific areas of research include:
- The development of new formulations of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide that can improve its bioavailability and reduce its side effects.
- The identification of new therapeutic applications for N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, particularly in the fields of cancer and neurodegenerative diseases.
- The exploration of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide's potential in combination therapies, particularly in the treatment of cancer and cardiovascular disease.
- The investigation of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide's effects on COX-2-independent pathways, which may help to identify new therapeutic targets for the drug.
合成方法
Celecoxib is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorophenylacetic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl magnesium bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
Celecoxib has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, as well as by inducing apoptosis (cell death) in cancer cells. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In cardiovascular disease research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have anti-inflammatory effects, which may help to reduce the risk of heart attack and stroke.
属性
产品名称 |
N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide |
|---|---|
分子式 |
C15H14ClNO3S |
分子量 |
323.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-6-8-12(9-7-11)21(19,20)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
InChI 键 |
DZZFEPZTWJJPTP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
